

# JANX008: An EGFR-Targeted T-Cell Engager

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SN-008   |           |
| Cat. No.:            | B7382933 | Get Quote |

JANX008 is a novel T-cell engager designed to target the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in a variety of solid tumors.

### In Vivo Effects and Clinical Trials

JANX008 is currently being evaluated in a first-in-human, Phase 1/1b clinical trial (NCT05783622) for the treatment of advanced or metastatic solid tumors expressing EGFR.[1] [2][3] The open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of the drug.[1][2][3]

The trial is enrolling adult patients with a range of cancers, including non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (SCCHN), colorectal cancer (CRC), renal cell carcinoma (RCC), small cell lung cancer (SCLC), pancreatic ductal adenocarcinoma (PDAC), and triple-negative breast cancer (TNBC), who have progressed on or are intolerant to standard therapies.[1][2] The study involves dose escalation to determine the maximum tolerated dose, with JANX008 administered intravenously on a weekly basis.[2]

# **ZM008: An Anti-LLT1 Monoclonal Antibody**

ZM008 is a fully human IgG1 monoclonal antibody that targets LLT1 (also known as CLEC2D), a checkpoint molecule on the surface of tumor cells.[4] By blocking the interaction between LLT1 on tumor cells and its receptor, CD161, on natural killer (NK) cells, ZM008 is designed to activate NK cells and subsequently trigger a T-cell-mediated anti-tumor immune response.[4][5] The therapeutic goal is to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4]



#### In Vitro Effects

- NK Cell Activation: Cell-based assays have demonstrated that ZM008 activates human NK cells, as evidenced by the upregulation of activation markers such as CD69, NKG2D, and CD107a, as well as the production of interferon-gamma (IFNy).[5]
- Tumor Cell Cytotoxicity: Activated NK cells, in the presence of ZM008, showed significant cytotoxicity against both MHC-positive (PC3) and MHC-negative (K562) tumor cell lines.[5]

#### In Vivo Effects

- Tumor Growth Inhibition: In a preclinical xenograft model using HuNOG-EXL mice with PC3 tumors, treatment with ZM008 at a dose of 10 mg/kg resulted in significant tumor growth inhibition.[5]
- Immune Cell Infiltration: The anti-tumor activity of ZM008 in vivo was associated with increased infiltration of CD8+ T cells and CD56+ NK cells into the tumor microenvironment (TME).[5]
- Safety and Pharmacokinetics: Toxicology studies in cynomolgus monkeys indicated that ZM008 was well-tolerated at doses up to 125 mg/kg administered weekly for four weeks, with no mortality or adverse reactions observed.[5]

## **Clinical Trials**

Zumutor Biologics has initiated a Phase 1 clinical trial (ZM008-001) to evaluate the safety and tolerability of ZM008 in patients with advanced solid tumors.[4] The open-label, multicenter, dose-escalation study is assessing ZM008 both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[4][6] The first patient was dosed in June 2024.[4]

### **Experimental Protocols**

 In Vitro NK Cell Activation and Cytotoxicity Assays: Human NK cells were incubated with ZM008, and activation was assessed by flow cytometry for markers like CD69, NKG2D, and CD107a, and by ELISA for IFNy secretion. Cytotoxicity was measured by co-culturing the treated NK cells with tumor cell lines (PC3 and K562) and quantifying tumor cell lysis.[5]



- In Vivo Xenograft Model: HuNOG-EXL mice were implanted with PC3 human prostate cancer cells. Once tumors were established, mice were treated with ZM008 (10 mg/kg), and tumor volume was monitored over time. At the end of the study, tumors were harvested for immunohistochemical analysis of immune cell infiltration.[5]
- Toxicology Studies: Cynomolgus monkeys received weekly intravenous doses of ZM008 for four weeks. Safety was evaluated through clinical observations, mortality checks, and, presumably, standard toxicological assessments of blood and tissues, although specific parameters were not detailed in the available abstract.[5]

## **Signaling Pathway Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. peearz.com [peearz.com]
- 4. Zumutor Biologics Reports First Patient Dosed with ZM008, an Innovative Anti-LLT1 Antibody [synapse.patsnap.com]
- 5. Abrogation of natural killer cell check point pathway LLT1/CD161 by novel anti LLT1 antibody ZM008 and its therapeutic applications in solid cancers. ASCO [asco.org]



- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [JANX008: An EGFR-Targeted T-Cell Engager].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7382933#in-vitro-and-in-vivo-effects-of-sn-008]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com